5'-Des-O-methylharringtonine

Acute Leukemia Antiproliferative Structure-Activity Relationship

5'-Des-O-methylharringtonine (CAS: 182325-73-1, molecular weight: 517.57 g/mol, formula: C27H35NO9) is a naturally occurring cephalotaxine-type alkaloid first isolated from the leaves and stems of Cephalotaxus harringtonia var. drupacea.

Molecular Formula C27H35NO9
Molecular Weight 517.6 g/mol
Cat. No. B12394461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Des-O-methylharringtonine
Molecular FormulaC27H35NO9
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
InChIInChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1
InChIKeyGSBQSICGIBSDBW-JUIYCPNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Des-O-methylharringtonine: Cephalotaxus-Derived Alkaloid for Antiviral and Leukemia Research


5'-Des-O-methylharringtonine (CAS: 182325-73-1, molecular weight: 517.57 g/mol, formula: C27H35NO9) is a naturally occurring cephalotaxine-type alkaloid first isolated from the leaves and stems of Cephalotaxus harringtonia var. drupacea [1]. This compound belongs to the harringtonine family of ester alkaloids, which are characterized by a cephalotaxine core esterified with a complex side chain. Notably, 5'-des-O-methylharringtonine lacks the C-5' methyl group present in harringtonine (HT), a structural distinction with significant functional consequences [2]. As a metabolite of harringtonine, it has recently been investigated for dual-target antiviral activity against SARS-CoV-2 and its variants [3].

Why 5'-Des-O-methylharringtonine Cannot Be Substituted by Harringtonine or Homoharringtonine


The harringtonine family of alkaloids exhibits profound functional divergence driven by subtle structural modifications, particularly at the C-5' position of the side chain. 5'-Des-O-methylharringtonine is not a simple natural product variant; the absence of the C-5' methyl group results in a >2,000-fold reduction in antiproliferative activity against acute leukemia cells compared to the parent compound harringtonine [1]. This dramatic potency loss underscores the critical role of the methyl group in cellular uptake and target engagement [1]. Conversely, this same structural feature may confer distinct advantages in other therapeutic contexts—such as antiviral applications where reduced cytotoxicity is beneficial [2]. Procurement decisions must therefore be guided by the specific experimental or therapeutic application, as generic substitution with harringtonine, homoharringtonine, or omacetaxine will yield fundamentally different potency profiles, selectivity windows, and research outcomes.

5'-Des-O-methylharringtonine: Comparative Performance Data for Scientific Selection


Comparative Antiproliferative Activity: 5'-Des-O-methylharringtonine vs. Harringtonine in HL-60 Leukemia Cells

5'-Des-O-methylharringtonine (HT1) exhibits drastically reduced antiproliferative activity compared to the parent compound harringtonine (HT) in HL-60 acute promyelocytic leukemia cells. The IC50 value for HT1 is >100 μM, whereas HT has an IC50 of approximately 47 nM. This represents a >2,000-fold decrease in potency [1]. The study also demonstrated that this activity difference correlates with cellular uptake efficiency, as measured by an indirect competitive ELISA using a monoclonal antibody against HT [1].

Acute Leukemia Antiproliferative Structure-Activity Relationship

Dual-Target Antiviral Mechanism: 5'-Des-O-methylharringtonine Binding to SARS-CoV-2 Spike Protein and TMPRSS2

5'-Des-O-methylharringtonine demonstrates a dual-target mechanism against SARS-CoV-2 by binding to both the spike (S) protein and the host transmembrane serine protease 2 (TMPRSS2) [1]. Using cell membrane chromatography, the compound was shown to specifically bind to SARS-CoV-2 S protein and TMPRSS2, forming hydrogen bonds with key sites correlated with enhanced binding affinity of SARS-CoV-2 to ACE2 [1]. In functional assays, 5'-des-O-methylharringtonine inhibited pseudotyped virus entry and membrane fusion in a dose-dependent manner, with enhanced effectiveness upon elevated expression of TMPRSS2 [1]. While the parent compound harringtonine also exhibits anti-SARS-CoV-2 activity (EC50 = 0.24 μM against CHIKV as a reference point for class activity), the metabolite 5'-des-O-methylharringtonine offers a distinct dual-target profile that may provide advantages in resistance scenarios [2].

SARS-CoV-2 Antiviral Membrane Fusion Inhibitor

Cytotoxicity Profile: Reduced Antiproliferative Activity Translates to Lower Cytotoxicity on Normal Human Cells

5'-Des-O-methylharringtonine displayed low cytotoxic effects on human normal cell lines in the context of SARS-CoV-2 antiviral studies [1]. This observation is consistent with the >2,000-fold reduced antiproliferative activity against HL-60 leukemia cells compared to harringtonine [2]. The compound's reduced cytotoxicity on normal cells, combined with its dual-target antiviral mechanism, suggests a potentially favorable therapeutic window for antiviral applications. In contrast, the parent compound harringtonine and its clinically used derivative homoharringtonine/omacetaxine are potent cytotoxic agents intentionally employed for their antileukemic effects, with predictable cytotoxicity to normal hematopoietic cells [3].

Cytotoxicity Safety Profile Therapeutic Window

Structural Characterization and Purity Benchmarking for Reproducible Research

In the 2024 SARS-CoV-2 study, 5'-de-O-methylharringtonine was synthesized and rigorously characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural consistency with the natural product isolated from Cephalotaxus harringtonia [1]. The compound was purified to a purity of 92.677% as determined by reverse-phase high-performance liquid chromatography (RP-HPLC) [1]. This level of analytical characterization provides a benchmark for procurement specifications. The original isolation and structural elucidation from C. harringtonia var. drupacea employed 1H and 13C NMR spectroscopic studies and chemical conversions to known alkaloids, establishing the definitive structure of 5'-des-O-methylharringtonine [2].

Quality Control Structural Confirmation Reproducibility

High-Value Research and Industrial Applications for 5'-Des-O-methylharringtonine


SARS-CoV-2 and Coronavirus Antiviral Discovery: Dual-Target Membrane Fusion Inhibitor Research

5'-Des-O-methylharringtonine is uniquely suited for investigating dual-target inhibition of SARS-CoV-2 viral entry. Its demonstrated ability to bind both the spike protein and host TMPRSS2 makes it an invaluable tool compound for studying membrane fusion blockade mechanisms and for screening combination therapies [1]. The compound's low cytotoxicity on normal human cells [1] further enhances its utility in cellular antiviral assays where confounding cytotoxic effects must be minimized. This compound should be prioritized over harringtonine or homoharringtonine in antiviral research due to its distinct dual-target profile and reduced cytotoxicity [1][2].

Structure-Activity Relationship (SAR) Studies of Cephalotaxine Esters: C-5' Methyl Group Functional Analysis

5'-Des-O-methylharringtonine serves as a critical negative control or comparator in SAR studies exploring the role of the C-5' methyl group in harringtonine-family alkaloids. The >2,000-fold reduction in antiproliferative activity compared to harringtonine [2] provides a quantitative benchmark for evaluating the contribution of this specific structural feature to cellular uptake and potency [2]. Researchers developing novel cephalotaxine derivatives for antileukemic applications should use this compound to validate the necessity of the C-5' methyl group in their lead optimization campaigns.

Natural Product Analytical Method Development and Metabolite Profiling

Given its well-defined structure by NMR and HRMS [1], 5'-des-O-methylharringtonine is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of harringtonine metabolites in biological matrices. Its distinct retention time and mass spectrometric profile relative to harringtonine and other cephalotaxine esters enable its use as a specific marker for metabolite identification in pharmacokinetic and phytochemical studies [1][3].

Mechanistic Studies of Protein Synthesis Inhibition: Elongation Step Interference

While harringtonine and homoharringtonine are established inhibitors of the initial elongation step of protein synthesis [4], 5'-des-O-methylharringtonine—as a direct metabolite—can be employed in comparative mechanistic studies to dissect the structural requirements for ribosome binding and inhibition. The compound's markedly reduced antiproliferative activity [2] suggests altered ribosomal engagement, making it a valuable probe for investigating the molecular determinants of cephalotaxine alkaloid binding to the 60S ribosomal subunit [4].

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